3-Chloro-2-(2-chlorophenoxy)phenol
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Overview
Description
3-Chloro-2-(2-chlorophenoxy)phenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are a group of chemicals where chlorine atoms are bonded to a phenol molecule. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-chlorophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-chlorophenol with 3-chlorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-chlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols.
Substitution: Nitro and bromo derivatives of the original compound.
Scientific Research Applications
3-Chloro-2-(2-chlorophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: Investigated for potential use in antiseptics and disinfectants.
Industry: Used in the formulation of biocides and preservatives.
Mechanism of Action
The antimicrobial action of 3-Chloro-2-(2-chlorophenoxy)phenol is primarily due to its ability to disrupt the cell membranes of microorganisms. It binds to and inhibits the function of enzymes involved in fatty acid synthesis, leading to cell death . The compound targets bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is crucial for bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Triclosan: Another chlorinated phenol with similar antimicrobial properties.
2,4-Dichlorophenol: A related compound with two chlorine atoms on the phenol ring.
4-Chloro-3-methylphenol: Another chlorinated phenol used in disinfectants.
Uniqueness
3-Chloro-2-(2-chlorophenoxy)phenol is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, enhancing its ability to interact with microbial cell membranes. This makes it particularly effective as an antimicrobial agent compared to other similar compounds .
Properties
CAS No. |
99631-42-2 |
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Molecular Formula |
C12H8Cl2O2 |
Molecular Weight |
255.09 g/mol |
IUPAC Name |
3-chloro-2-(2-chlorophenoxy)phenol |
InChI |
InChI=1S/C12H8Cl2O2/c13-8-4-1-2-7-11(8)16-12-9(14)5-3-6-10(12)15/h1-7,15H |
InChI Key |
GLVIXOFIAJILCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=C2Cl)O)Cl |
Origin of Product |
United States |
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